2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide
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Overview
Description
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide is an organic compound that features a cyclohexane ring, a sulfur atom, and an ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of cyclohexanecarbonyl chloride with a thiol compound to form the cyclohexanecarbonyl sulfanyl intermediate. This intermediate is then reacted with N,N,N-trimethylethan-1-aminium iodide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfur and ammonium groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
- 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride
Uniqueness
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility compared to its bromide and chloride counterparts
Properties
CAS No. |
112008-45-4 |
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Molecular Formula |
C12H24INOS |
Molecular Weight |
357.30 g/mol |
IUPAC Name |
2-(cyclohexanecarbonylsulfanyl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H24NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HRKKKFIBKKHDKY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCSC(=O)C1CCCCC1.[I-] |
Origin of Product |
United States |
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